7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[3.5]nonane-3-carboxylic acid
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Overview
Description
7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[3.5]nonane-3-carboxylic acid is a complex organic compound with the molecular formula C14H23NO4. This compound is characterized by its unique spirocyclic structure, which includes a tert-butoxycarbonyl (Boc) protecting group. The presence of the Boc group makes it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[3.5]nonane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the spirocyclic core followed by the introduction of the Boc protecting group. The reaction conditions often include the use of strong bases, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[3.5]nonane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the Boc-protected nitrogen atom, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[3.5]nonane-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting neurological and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[3.5]nonane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group can be selectively removed under acidic conditions, revealing the active amine group, which can then participate in various biochemical pathways. The spirocyclic structure provides rigidity and stability, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid
- tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
- 1-(tert-Butoxycarbonyl)pyrrole-2-boronic acid
Uniqueness
The uniqueness of 7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[3.5]nonane-3-carboxylic acid lies in its spirocyclic structure combined with the presence of an oxygen atom in the ring. This structural feature imparts distinct chemical and physical properties, making it a valuable intermediate in the synthesis of various biologically active compounds.
Properties
Molecular Formula |
C13H21NO5 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-7-azaspiro[3.5]nonane-3-carboxylic acid |
InChI |
InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-6-4-13(5-7-14)9(8-18-13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16) |
InChI Key |
DBSPBIGRVGEFNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(CO2)C(=O)O |
Origin of Product |
United States |
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